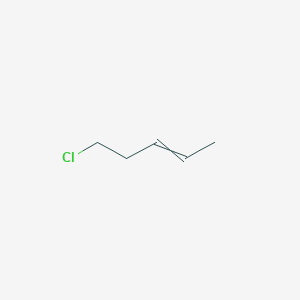

5-Chloro-pent-2-ene

CAS No.:

Cat. No.: VC18835219

Molecular Formula: C5H9Cl

Molecular Weight: 104.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9Cl |

|---|---|

| Molecular Weight | 104.58 g/mol |

| IUPAC Name | 5-chloropent-2-ene |

| Standard InChI | InChI=1S/C5H9Cl/c1-2-3-4-5-6/h2-3H,4-5H2,1H3 |

| Standard InChI Key | QTRJVMJEBVLXOK-UHFFFAOYSA-N |

| Canonical SMILES | CC=CCCCl |

Introduction

Chemical Identity and Isomerism

Molecular Structure and Nomenclature

5-Chloro-pent-2-ene is an aliphatic chloroalkene characterized by a five-carbon chain with a chlorine atom at the fifth position and a double bond between the second and third carbons. The IUPAC name specifies the location of functional groups to distinguish it from structural isomers. For instance, the compound may also be termed 1-chloro-3-pentene depending on the numbering direction, though this nomenclature is less common . The (E)-isomer (trans configuration) is explicitly identified under CAS number 10524-07-9, while 16435-50-0 corresponds to another stereochemical or structural variant .

The spatial arrangement significantly influences physicochemical properties. The (E)-isomer exhibits a trans configuration, where the chlorine and hydrogen atoms on the double bond are positioned oppositely, potentially affecting reactivity and intermolecular interactions .

Physical and Chemical Properties

Key Physicochemical Parameters

The compound’s properties are summarized in Table 1.

Table 1: Physicochemical Properties of 5-Chloro-pent-2-ene

The density of suggests it is less dense than water, while the estimated boiling point of indicates moderate volatility . The relatively high vapor pressure implies that the compound readily evaporates at room temperature, necessitating storage in sealed containers . The value of 2.19 reflects moderate lipophilicity, which may influence its environmental persistence and bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume